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Compound of Interest

Compound Name: 5-fluoro AMB metabolite 5 (CRM)

Cat. No.: B1163432 Get Quote

Content Type: Technical Whitepaper Subject: Forensic Toxicology / Structural Elucidation

Target Metabolite: 5F-AMB Pentanoic Acid Metabolite (Oxidative Defluorination Product)

Executive Summary
5-fluoro-AMB (5F-MMB-PINACA) is a potent indazole-3-carboxamide synthetic cannabinoid.[1]

Upon entering the human system, it undergoes rapid Phase I metabolism. While the primary

metabolite is the ester hydrolysis product (often designated Metabolite 7 or M1), the secondary

oxidative defluorination pathway produces a highly specific biomarker, referred to in this guide

as Metabolite 5 (M5).

Elucidating M5 is chemically challenging because it involves two simultaneous transformations:

Ester Hydrolysis: Conversion of the terminal methyl ester to a carboxylic acid.

Oxidative Defluorination: Loss of the terminal fluorine atom on the pentyl chain and oxidation

to a carboxylic acid (pentanoic acid moiety).

This guide provides the LC-HRMS/MS workflow to distinguish M5 from its fluorinated

precursors, a critical step for confirming intake in forensic casework.

Chemical Identity & Properties
The Parent Molecule: 5-fluoro-AMB[2][3][4][5][6]
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IUPAC Name: Methyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate[2][3]

Formula:

Key Lability:

Site A (Ester): Rapid hydrolysis by carboxylesterases (hCES1).

Site B (Fluoropentyl): Susceptible to CYP450-mediated oxidative defluorination.

Target Metabolite 5 (M5) Structure
Proposed Name: 5F-AMB-pentanoic acid metabolite (Valine-indazole-3-pentanoic acid)

Transformation: Hydrolysis (-CH3) + Defluorination (-F) + Oxidation (+O2)

Chemical Formula:

Molecular Weight: ~361.4 Da (Calculated)

Feature Parent (5F-AMB) Metabolite 7 (Acid) Metabolite 5 (Target)

Formula

Monoisotopic Mass 363.1958 349.1802 361.1638

Fluorine Presence Yes Yes No

Key Functional Group Methyl Ester Carboxylic Acid Dicarboxylic Acid

Metabolic Pathway Analysis
Understanding the genesis of M5 is required for elucidation. The pathway proceeds

sequentially: 5F-AMB is first hydrolyzed to the acid (Metabolite 7), which then undergoes

-oxidation at the fluorinated chain tip.

Diagram 1: 5-fluoro-AMB Biotransformation Pathway
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Caption: Sequential biotransformation of 5-fluoro-AMB. The target Metabolite 5 is formed via

ester hydrolysis followed by oxidative defluorination and oxidation to the pentanoic acid

derivative.

Elucidation Methodology: LC-HRMS/MS
The primary challenge in elucidating M5 is distinguishing it from isobaric interferences and

confirming the loss of the fluorine atom.

Experimental Protocol: In Vitro Incubation
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To generate M5 for characterization, use a human hepatocyte model (superior to microsomes

for non-CYP hydrolysis).

Substrate Preparation: Dissolve 5-fluoro-AMB (10 mM) in DMSO.

Incubation:

System: Cryopreserved human hepatocytes (

cells/mL).

Medium: Williams' Medium E.

Duration: 0, 1, and 3 hours at 37°C.

Quenching: Add ice-cold acetonitrile (containing 0.1% formic acid) in a 3:1 ratio.

Centrifugation: 15,000 × g for 10 min at 4°C. Supernatant collected for LC-MS.

Mass Spectrometry Settings (Q-TOF/Orbitrap)
Ionization: ESI Positive Mode.

Scan Range: m/z 100–1000.

Collision Energy: Ramp 20–50 eV (essential to fragment the indazole core).

Structural Confirmation Logic (The "Self-Validating"
System)
To confirm M5, the mass spectrum must satisfy three conditions:

Mass Shift Validation:

The precursor ion must be m/z 362.1716

.
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This corresponds to the parent (364) minus methyl (-14) minus fluorine (-19) plus

oxygen/hydrogen balance (+30 approx). Precise calc: 363.1958 (Parent) - 14.0156 (CH2) -

18.9984 (F) + 29.9742 (O2-H2) = 360.1560 (Neutral M5).

Correction: The pentanoic acid metabolite formula is

.

Exact Mass

.

Defluorination Signature (The "F-Loss" Check):

Parent MS/MS: Shows specific loss of HF (20 Da) or F (19 Da).

M5 MS/MS: Must NOT show any loss of HF. If a fragment indicates loss of 20 Da, the

structure is incorrect.

Diagnostic Fragment Ions:

m/z 145.039: Indazole acylium ion (Core structure intact).

m/z 217.060: Indazole + Pentanoic acid chain (Key diagnostic ion proving the chain

oxidation).

Diagram 2: MS/MS Fragmentation Workflow
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Caption: Logic gate for confirming Metabolite 5 structure via MS/MS fragmentation. Absence of

HF loss is the critical checkpoint.

Data Summary & Reference Values
The following table summarizes the key analytical data required to distinguish M5 from the

parent and the primary acid metabolite (M7).

Analyte
Precursor
Ion

Retention
Time (Rel)

Key
Fragment 1

Key
Fragment 2

Diagnostic
Feature

5F-AMB

(Parent)
364.196 1.00 (Late)

344.19 (HF

loss)
233.11

Fluorine

Present

Metabolite 7

(Acid)
350.180 0.85 (Mid)

330.17 (HF

loss)
219.09

Ester

Hydrolysis

Only

Metabolite 5

(Target)
362.171 0.65 (Early) 145.04 (Core)

217.06

(Oxidized

Chain)

Defluorinated

+ Dicarboxy

Note: Retention times are relative to the parent compound on a C18 Reverse Phase column.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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